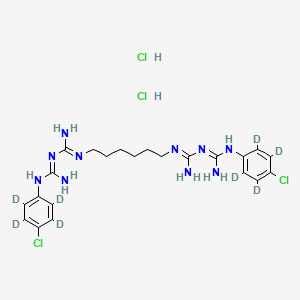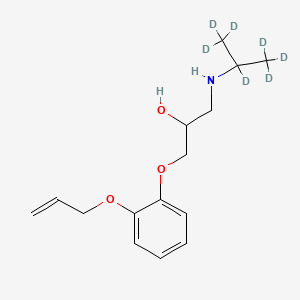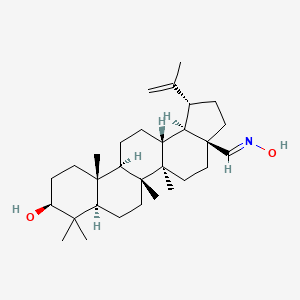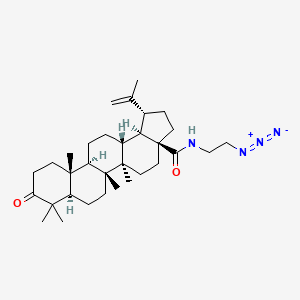
2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile
説明
2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)-3-pyridinecarbonitrile, also known as 2AF4PC, is a member of the pyridinecarbonitrile family of chemicals. It is a heterocyclic compound containing a nitrogen atom and a carbon-nitrogen double bond. This compound has been studied extensively for its diverse applications in the fields of medicine, biochemistry and pharmacology.
科学的研究の応用
Allergen-Induced Asthma Treatment
The IL-4 cytokine plays a crucial role in the etiology of thunderstorm asthma, atopic dermatitis, and allergic rhinitis. However, the efficacy of corticosteroids and other anti-inflammatories has diminished over time. Researchers have explored IL-4 pathway inhibitors as a promising approach to treat thunderstorm asthma. These inhibitors aim to suppress the inflammatory response triggered by IL-4, potentially improving patient outcomes .
Atopic Dermatitis Management
Atopic dermatitis, characterized by itchy and inflamed skin, is another condition influenced by IL-4. The IL-4-inhibitor-1 may offer a novel therapeutic avenue for managing atopic dermatitis. By targeting the IL-4 pathway, it could mitigate the inflammatory cascade and alleviate symptoms .
Peptide Therapeutics Development
Researchers have investigated the potential efficacy of peptide-based therapeutics in IL-4-related conditions. The IL-4-inhibitor-1 might serve as a lead compound for designing peptides that specifically modulate IL-4 activity. These peptides could be administered as drugs to regulate immune responses and reduce allergic reactions .
Immunotherapy Strategies
Immunotherapy aims to modify the immune system’s response to allergens. The IL-4-inhibitor-1 could be part of innovative immunotherapeutic approaches. By blocking IL-4 signaling, it may prevent excessive IgE production and allergic sensitization .
Biomarker Discovery
Recent advances in transcriptomics, genomics, and proteomics have enabled the identification of potential biomarkers associated with IL-4-related diseases. Researchers can explore the IL-4-inhibitor-1’s impact on these biomarkers to enhance diagnostic accuracy and treatment monitoring .
Cancer Research
While not directly related to IL-4, some compounds with IL-4 inhibitory properties have shown promise in cancer research. Investigating the IL-4-inhibitor-1’s effects on cancer cell lines could reveal novel therapeutic avenues, especially in endometrial, ovarian, and triple-negative breast cancers .
作用機序
Target of Action
The primary target of IL-4-Inhibitor-1 is the Interleukin-4 receptor (IL-4R) . IL-4R is a type-1 transmembrane protein that plays a crucial role in the molecular mechanism underlying type-2 inflammations . This receptor is essential for the biological and immunological functions of B-lymphocytes, monocytes, dendritic cells, and fibroblasts .
Mode of Action
IL-4-Inhibitor-1 interacts with IL-4R, blocking the binding of both IL-4 and IL-13 . This inhibition prevents intracellular signaling and reduces the production of IgE, Th2 cell differentiation, and inflammatory substances . The compound’s action on IL-4R alpha resembles a “bi-specific” target, controlling the immune system by blocking both IL-4 and IL-13 .
Biochemical Pathways
The cytokines IL-4 and IL-13 interact with the IL-4 and IL-13 receptors to initiate the type 2 inflammatory pathway . This pathway results in Th2 cell differentiation, airway inflammation, and mucus production . The type-2 inflammatory pathway is first activated in allergic illnesses like atopic dermatitis by aberrant cytokine release resulting from an imbalance of Th1 and Th2 differentiation . Activated Th2 cells release cytokines, including IL-4, 13, and 31, which prompt downstream B cells to undergo a change and produce IgE antibodies .
Pharmacokinetics
In these studies, the pharmacokinetics of R835 were linear and dose-proportional over the dose range studied . A nominal level of accumulation in plasma was achieved rapidly upon repeated BID administrations with steady-state essentially attained in 2 days . Less than 1% of the dose was recovered unchanged in urine for all dose groups, with renal clearance ranging from 14 to 23 mL/min for IR <750 mg and MR 300 mg .
Result of Action
The inhibition of IL-4R by IL-4-Inhibitor-1 results in a reduction of type-2 inflammation . This includes a decrease in Th2 cell differentiation, airway inflammation, mucus production, and IgE production . This can potentially alleviate symptoms in conditions characterized by type-2 inflammation, such as atopic dermatitis and specific forms of asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of IL-4-Inhibitor-1. For instance, rapid urbanization and industrialization causing the release of air pollutants, smoking, exposure to mold, diet, and obesity, as well as genetic susceptibilities can affect the prevalence of asthma and allergies . These factors could potentially influence the effectiveness of IL-4-Inhibitor-1 in treating these conditions.
特性
IUPAC Name |
2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPPBGRCDPFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IL-4-inhibitor-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)
![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)


![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)



